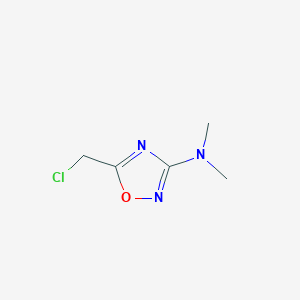
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
描述
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C5H8ClN3O and its molecular weight is 161.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chloromethyl group and a dimethylamino substituent on the oxadiazole ring. Its molecular formula is with a molecular weight of approximately 161.59 g/mol.
Biological Activities
-
Anticancer Properties :
- Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown activity against human colon adenocarcinoma (HT-29) and human ovarian adenocarcinoma (OVXF 899) with IC50 values in the low micromolar range .
- A specific study reported that modifications of related oxadiazole compounds enhanced their antiproliferative activities significantly .
-
Antimicrobial Activity :
- Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against various pathogens. The structure allows for interaction with bacterial enzymes and receptors, leading to inhibition of growth .
- For example, 1,2,4-oxadiazole derivatives have been evaluated for their efficacy against Plasmodium falciparum, exhibiting moderate activity in vitro .
- Anti-inflammatory and Analgesic Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. Among them, a derivative structurally related to this compound exhibited an IC50 value of approximately 2.76 µM against OVXF 899 cells, indicating potent anticancer properties .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a series of oxadiazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .
Data Summary
科学研究应用
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 161.59 g/mol
- CAS Number : 1603533-85-2
The compound features a chloromethyl group and dimethylamino functionality, enhancing its reactivity and interaction with biological targets .
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Antibacterial Activity : Research indicates that derivatives of oxadiazole exhibit significant antibacterial properties. The compound has been tested against multiple bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
- Antifungal Properties : Preliminary studies suggest that this compound may also possess antifungal activity, making it a candidate for further exploration in treating fungal infections .
- Anticancer Potential : The compound's ability to inhibit certain enzymes related to cancer progression positions it as a potential lead in anticancer drug development. Interaction studies indicate that modifications to its structure can enhance binding affinity to specific cancer-related targets .
Biological Research
The unique structure of this compound allows it to serve as a valuable tool in biochemical assays aimed at understanding disease mechanisms:
- Enzyme Inhibition Studies : Its interaction with enzymes such as carbonic anhydrase and histone deacetylases suggests potential applications in studying metabolic pathways and epigenetic regulation .
Material Science
Beyond medicinal applications, this compound is being explored for its utility in material science:
- Polymer Development : The reactivity of the chloromethyl group allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced properties .
属性
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-9(2)5-7-4(3-6)10-8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPQEQPJQATWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















